molecular formula C6H13NO B045268 (1R,3S)-3-Aminocyclohexanol CAS No. 1110772-22-9

(1R,3S)-3-Aminocyclohexanol

Cat. No. B045268
CAS RN: 1110772-22-9
M. Wt: 115.17 g/mol
InChI Key: NIQIPYGXPZUDDP-NTSWFWBYSA-N
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Description

“(1R,3S)-3-Aminocyclopentanol” is a synthetic intermediate useful for pharmaceutical synthesis . It is an alcohol derivative and can be used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of compounds similar to “(1R,3S)-3-Aminocyclohexanol” has been reported in the literature. For instance, the synthesis of “(1R,3R)-N-(3-Hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide” and its analogues was achieved via catalytic enantioselective Mannich-type reactions . Another study reported the synthesis of “syn-1,3-Aminoalcohols” via a Ru-Catalyzed N-Demethylative Rearrangement of Isoxazolidines .


Molecular Structure Analysis

The molecular structure of compounds similar to “(1R,3S)-3-Aminocyclohexanol” has been analyzed in several studies. For example, a study on “(1R,3S)- (+)- and (1S,3R)- (-)-tefludazine” and “(S)- (+)- and ®- (-)-octoclothepin” employed conformational analysis with molecular mechanics and molecular superimposition studies .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “(1R,3S)-3-Aminocyclohexanol” have been studied. For instance, a study on “Organic Chemistry Stereoisomers” discussed the chirality of chemical compounds, absolute configuration of a stereocenter, types of stereoisomers, optical activity of stereoisomers, racemic mixture, and enantiomeric excess .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “(1R,3S)-3-Aminocyclohexanol” have been reported. For example, “(1R,3S)-3- (Carbobenzoxyamino)cyclohexanecarboxylic Acid” has a molecular weight of 277.31 g/mol . Another compound, “(1r,3s)-3-Aminocyclopentanol hydrochloride”, has a molecular weight of 137.61 g/mol .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

While not directly related to the compound itself, it’s worth noting that MOFs have gained attention in nanotechnology and nanodevices. The ultrahigh porosity of MOFs, which can be influenced by organic ligands like (1R,3S)-3-Aminocyclohexanol , contributes to their potential applications in various scientific fields .

Safety and Hazards

The safety and hazards of compounds similar to “(1R,3S)-3-Aminocyclohexanol” have been reported. For instance, “(1R,3S)-3-Aminocyclopentanol” is not for human or veterinary use .

Future Directions

The future directions of research on compounds similar to “(1R,3S)-3-Aminocyclohexanol” could involve further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, the development of new methods for the synthesis of these compounds could be a potential area of future research .

properties

IUPAC Name

(1R,3S)-3-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQIPYGXPZUDDP-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480732
Record name (1R,3S)-3-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-3-Aminocyclohexanol

CAS RN

1110772-22-9
Record name 3-Aminocyclohexanol, (1R,3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110772229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,3S)-3-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOCYCLOHEXANOL, (1R,3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QYD5GX32S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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